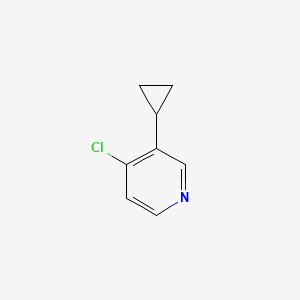

4-Chloro-3-cyclopropylpyridine

Description

Properties

IUPAC Name |

4-chloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMXLGYXPEPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744900 | |

| Record name | 4-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346544-23-7 | |

| Record name | 4-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-cyclopropylpyridine

This guide provides a comprehensive overview of a viable synthetic pathway for 4-Chloro-3-cyclopropylpyridine, a valuable substituted pyridine derivative for researchers and professionals in drug development. The proposed synthesis is a multi-step process designed for adaptability and scalability in a laboratory setting.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The unique electronic properties and structural features of the pyridine ring, when combined with various functional groups, give rise to a vast array of bioactive molecules and functional materials. This compound, with its combination of a reactive chloro group and a strained cyclopropyl ring, presents a versatile scaffold for the synthesis of novel compounds. This guide details a rational and experimentally grounded pathway for its synthesis, focusing on the underlying chemical principles and practical considerations for each step.

Strategic Overview of the Synthesis

A logical and efficient synthetic approach to this compound involves a convergent strategy. The core of this strategy is the initial construction of the 3-cyclopropylpyridine intermediate, followed by a regioselective chlorination at the 4-position. The chosen pathway is designed to utilize readily available starting materials and well-established chemical transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

This multi-step synthesis begins with the commercially available 3-picoline and proceeds through key intermediates to the final product. Each transformation has been selected based on its reliability, scalability, and the availability of established protocols.

Part 1: Synthesis of the 3-Cyclopropylpyridine Intermediate

The initial phase of the synthesis focuses on the construction of the 3-cyclopropylpyridine core. This is achieved in two key steps: the formation of 3-vinylpyridine from 3-picoline, followed by a cyclopropanation reaction.

Step 1: Synthesis of 3-Vinylpyridine from 3-Picoline

The introduction of a vinyl group at the 3-position of the pyridine ring can be accomplished through a condensation reaction between 3-picoline and formaldehyde.[1][2] This reaction is typically carried out in the vapor phase over a modified zeolite catalyst.[1][2]

Reaction:

3-Picoline + Formaldehyde → 3-Vinylpyridine + H₂O

Causality Behind Experimental Choices:

-

Catalyst: Modified zeolite catalysts, such as ZSM-5, are chosen for their shape-selective properties and ability to facilitate the condensation reaction while minimizing side products.[1] The acidic sites on the zeolite catalyze the initial aldol-type condensation, and subsequent dehydration leads to the formation of the vinyl group.

-

Reaction Conditions: The vapor-phase reaction at elevated temperatures (200°C to 450°C) provides the necessary energy for the reaction to proceed and helps to drive the equilibrium towards the product by removing water.[1]

Experimental Protocol:

-

A modified zeolite catalyst (e.g., ZSM-5) is packed into a fixed-bed reactor.

-

A gaseous mixture of 3-picoline and formaldehyde (as a formalin solution or paraformaldehyde) is passed over the heated catalyst bed.[1]

-

The reaction temperature is maintained between 200°C and 450°C.[1]

-

The product stream is cooled to condense the 3-vinylpyridine and unreacted starting materials.

-

The 3-vinylpyridine is purified by fractional distillation.

| Parameter | Value | Reference |

| Starting Material | 3-Picoline | [1][2] |

| Reagent | Formaldehyde | [1][2] |

| Catalyst | Modified Zeolite (e.g., ZSM-5) | [1] |

| Temperature | 200-450 °C | [1] |

| Phase | Vapor | [1] |

Step 2: Cyclopropanation of 3-Vinylpyridine

With 3-vinylpyridine in hand, the next step is the formation of the cyclopropyl ring. The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes.[3][4][5][6][7] This reaction utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[3][5][6]

Reaction:

3-Vinylpyridine + CH₂I₂ + Zn(Cu) → 3-Cyclopropylpyridine

Causality Behind Experimental Choices:

-

Reagents: The combination of diiodomethane and a zinc-copper couple generates the Simmons-Smith reagent, an organozinc carbenoid (iodomethylzinc iodide).[6] This carbenoid is less reactive and more selective than free carbenes, leading to higher yields and fewer side reactions.[5] The reaction is stereospecific, though this is not a factor for the terminal vinyl group of 3-vinylpyridine.

-

Solvent: Ethereal solvents like diethyl ether or dichloromethane are typically used as they are inert to the reaction conditions and effectively solvate the reagents.

Experimental Protocol:

-

A flask is charged with a zinc-copper couple under an inert atmosphere (e.g., nitrogen or argon).

-

An ethereal solvent (e.g., diethyl ether) is added, followed by the slow addition of diiodomethane to form the Simmons-Smith reagent.

-

A solution of 3-vinylpyridine in the same solvent is then added dropwise to the reagent mixture at a controlled temperature (often 0°C to room temperature).[3]

-

The reaction is stirred for several hours until completion, which can be monitored by techniques like TLC or GC.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The crude 3-cyclopropylpyridine is then purified by column chromatography or distillation.

| Parameter | Value | Reference |

| Starting Material | 3-Vinylpyridine | |

| Reagents | Diiodomethane, Zinc-Copper Couple | [3][5][6] |

| Solvent | Diethyl ether or Dichloromethane | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

Part 2: Regioselective Chlorination of 3-Cyclopropylpyridine

The final stage of the synthesis involves the challenging task of selectively introducing a chlorine atom at the 4-position of the 3-cyclopropylpyridine intermediate. Direct chlorination of 3-substituted pyridines can often lead to a mixture of products. A more controlled and regioselective approach involves the use of a pyridine N-oxide intermediate.

Step 3: Synthesis of 3-Cyclopropylpyridine-N-oxide

The pyridine nitrogen is first oxidized to the corresponding N-oxide. This modification alters the electronic properties of the pyridine ring, activating the 4-position for subsequent electrophilic substitution.

Reaction:

3-Cyclopropylpyridine + Oxidizing Agent → 3-Cyclopropylpyridine-N-oxide

Causality Behind Experimental Choices:

-

Oxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are commonly used for the N-oxidation of pyridines.[8][9] These reagents are effective and generally provide clean reactions with high yields. Hydrogen peroxide in the presence of a catalyst is another viable option.[10][11]

Experimental Protocol:

-

3-Cyclopropylpyridine is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

The oxidizing agent (e.g., m-CPBA) is added portion-wise at a low temperature (e.g., 0°C) to control the exothermic reaction.[8]

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

-

The reaction is then worked up to remove the acid byproduct. This typically involves washing with a basic aqueous solution (e.g., sodium bicarbonate or sodium sulfite).

-

The organic layer is dried and the solvent evaporated to yield the 3-cyclopropylpyridine-N-oxide, which can be purified by crystallization or chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 3-Cyclopropylpyridine | |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [8] |

| Solvent | Dichloromethane | [8] |

| Temperature | 0 °C to Room Temperature | [8] |

Step 4: Chlorination of 3-Cyclopropylpyridine-N-oxide

The N-oxide intermediate is now activated for electrophilic substitution at the 4-position. Chlorination can be achieved using various chlorinating agents.

Reaction:

3-Cyclopropylpyridine-N-oxide + Chlorinating Agent → this compound-N-oxide

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of pyridine N-oxides.[12][13][14][15] It acts as both a chlorinating agent and a dehydrating agent. Other reagents like oxalyl chloride in the presence of a base can also be used.[16][17][18] The N-oxide functionality directs the chlorination to the 4-position due to the electronic nature of the intermediate formed upon reaction with the chlorinating agent.

Experimental Protocol:

-

3-Cyclopropylpyridine-N-oxide is treated with an excess of phosphorus oxychloride (POCl₃).[12][14]

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are washed, dried, and the solvent is removed to give the crude this compound-N-oxide.

| Parameter | Value | Reference |

| Starting Material | 3-Cyclopropylpyridine-N-oxide | |

| Reagent | Phosphorus oxychloride (POCl₃) | [12][13][14] |

| Temperature | Reflux | [14] |

Step 5: Deoxygenation of this compound-N-oxide

The final step is the removal of the N-oxide group to yield the target molecule.

Reaction:

This compound-N-oxide + Reducing Agent → this compound

Causality Behind Experimental Choices:

-

Reducing Agent: Phosphorus trichloride (PCl₃) is a highly effective reagent for the deoxygenation of pyridine N-oxides.[13] The phosphorus(III) center is readily oxidized to phosphorus(V), while the N-oxide is reduced. Other methods, such as catalytic hydrogenation or using other phosphine-based reagents, can also be employed.[19]

Experimental Protocol:

-

This compound-N-oxide is dissolved in an inert solvent like chloroform or dichloromethane.

-

Phosphorus trichloride (PCl₃) is added dropwise at a controlled temperature.[13]

-

The reaction mixture is stirred at room temperature or gently heated until the deoxygenation is complete.

-

The reaction is quenched by the addition of water or an aqueous basic solution.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography, crystallization, or distillation.

| Parameter | Value | Reference |

| Starting Material | This compound-N-oxide | |

| Reagent | Phosphorus trichloride (PCl₃) | [13] |

| Solvent | Chloroform or Dichloromethane |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By leveraging well-established reactions and providing insights into the rationale behind the choice of reagents and conditions, this document serves as a valuable resource for researchers in the field. The modular nature of this synthesis also allows for potential modifications to introduce diversity at various positions of the pyridine scaffold, further highlighting the utility of this synthetic route in drug discovery and materials science.

References

Sources

- 1. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]

- 2. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. indianchemicalsociety.com [indianchemicalsociety.com]

- 16. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Deoxygenation of Aza-aromatics [organic-chemistry.org]

IUPAC name of 4-Chloro-3-cyclopropylpyridine

An In-Depth Technical Guide to 4-Chloro-3-cyclopropylpyridine: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of therapeutics. The strategic functionalization of the pyridine ring allows for the precise modulation of a compound's physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block, combining the reactivity of a C4-chloro leaving group with the conformational rigidity and favorable metabolic profile of a C3-cyclopropyl moiety. This guide provides an in-depth examination of this reagent, from its fundamental properties and synthesis to its application in pivotal, value-adding chemical transformations that are central to the construction of complex pharmaceutical agents.

Physicochemical & Spectroscopic Profile

Understanding the intrinsic properties of this compound is fundamental to its effective use in synthesis. The presence of the electronegative chlorine atom and the nitrogen heteroatom significantly influences the electron distribution within the aromatic ring, dictating its reactivity.

Core Properties

All quantitative data are summarized in the table below for ease of reference. These values are calculated or estimated based on standard chemical principles and data from analogous structures.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈ClN | - |

| Molecular Weight | 153.61 g/mol | Calculated |

| Appearance | Colorless to light yellow oil/liquid | Predicted |

| Boiling Point | ~230-240 °C at 760 mmHg | Estimated |

| Density | ~1.15-1.25 g/cm³ | Estimated |

| CAS Number | 114770-07-7 | - |

Spectroscopic Signature: A Predictive Analysis

Direct experimental spectra for this specific compound are not widely published. However, a robust prediction of its spectroscopic characteristics can be made based on its structure, providing a reliable reference for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: The pyridine ring is expected to show three distinct signals. The proton at C2 (α to nitrogen) will be the most deshielded, appearing around δ 8.4-8.6 ppm as a singlet or a narrow doublet. The proton at C6 (α to nitrogen) will appear around δ 8.3-8.5 ppm as a doublet. The proton at C5 (meta to nitrogen) will be the most shielded of the ring protons, appearing around δ 7.1-7.3 ppm as a doublet.

-

Cyclopropyl Protons: The cyclopropyl group will exhibit complex multiplets due to diastereotopicity and geminal/vicinal coupling. The methine proton (CH) attached to the pyridine ring will appear as a multiplet around δ 1.8-2.2 ppm. The four methylene protons (CH₂) will appear as two distinct multiplets in the range of δ 0.7-1.2 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Pyridine Carbons: Expect signals around δ 150 (C2), 148 (C6), 145 (C4-Cl), 138 (C3-cyclopropyl), and 122 (C5). The carbon bearing the chlorine atom (C4) will be significantly influenced by its electronegativity.

-

Cyclopropyl Carbons: The methine carbon should appear around δ 15-20 ppm, while the methylene carbons will be found further upfield, around δ 8-12 ppm.[1]

-

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 153. A characteristic M+2 peak at m/z 155 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the cyclopropyl group and the chlorine atom.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound is not commonly detailed in the literature, necessitating a rational design based on established pyridine chemistry. A robust approach involves the direct chlorination of a 3-cyclopropylpyridine precursor.

Rationale for Synthetic Strategy

Direct chlorination of pyridine-N-oxides is a well-established and efficient method for introducing a chlorine atom at the C4 position. The N-oxide activates the ring, making the C4 position susceptible to nucleophilic attack by a chloride source, followed by deoxygenation. This method is often preferred over direct electrophilic chlorination of pyridine, which typically favors the C3 position and requires harsh conditions.

Experimental Workflow Diagram

Sources

Technical Profile: 4-Chloro-3-cyclopropylpyridine Hydrochloride

Content Type: Technical Monograph & Handling Guide Subject: 4-Chloro-3-cyclopropylpyridine HCl (CAS: 1998216-32-2) Intended Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This compound hydrochloride is a specialized heterocyclic building block extensively utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators (e.g., CB2 agonists).

Its value lies in its bifunctional reactivity :

-

The C4-Chlorine: Acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed Buchwald-Hartwig aminations, allowing for rapid scaffold decoration. -

The C3-Cyclopropyl Group: Provides a metabolically stable, lipophilic motif that restricts conformational freedom and often improves potency by filling hydrophobic pockets in enzyme active sites.

This guide details the physicochemical properties, validated synthetic routes, and handling protocols required for the effective utilization of this compound in pharmaceutical research.

Physicochemical Properties

The hydrochloride salt improves the shelf-stability and water solubility of the free base, facilitating easier handling in aqueous workups and biological assays.

| Property | Specification |

| Chemical Name | This compound hydrochloride |

| CAS Number (Salt) | 1998216-32-2 |

| CAS Number (Free Base) | 1346544-23-7 |

| Molecular Formula | |

| Molecular Weight | 190.07 g/mol (Salt); 153.61 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Melting Point | >200°C (Decomposes) |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthetic Route & Manufacturing

The synthesis of this compound requires high regioselectivity to ensure the cyclopropyl group is installed at C3 without displacing the chlorine at C4. The industry-standard approach utilizes a chemoselective Suzuki-Miyaura coupling .

Core Synthesis Logic

The starting material, 3-bromo-4-chloropyridine , possesses two halogen handles. The C3-Bromine is significantly more reactive towards oxidative addition by Palladium(0) than the C4-Chlorine, allowing for the selective installation of the cyclopropyl ring.

Validated Protocol

-

Reagents: 3-Bromo-4-chloropyridine (1.0 eq), Cyclopropylboronic acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Conditions: Degas solvents; heat to 85-90°C for 4-6 hours under

. -

Salt Formation: The isolated free base is dissolved in

and treated with 4N HCl in Dioxane to precipitate the salt.

Synthesis Workflow Diagram

Caption: Chemoselective synthesis exploiting the reactivity difference between C3-Br and C4-Cl.

Analytical Characterization

To ensure the integrity of the salt for biological screening, the following analytical signatures must be verified.

1H NMR (400 MHz, DMSO-d6)

-

Pyridine Ring:

- 8.45 (d, J=5.2 Hz, 1H, H-2): Deshielded by ring nitrogen.

- 8.30 (s, 1H, H-6): Singlet due to C3 substitution.

- 7.60 (d, J=5.2 Hz, 1H, H-5): Doublet adjacent to Chlorine.

-

Cyclopropyl Ring:

- 2.10 (m, 1H, CH): Methine proton.

-

1.05 - 0.95 (m, 2H,

-

0.75 - 0.65 (m, 2H,

-

Salt Proton: Broad singlet >10 ppm (exchangeable with

).

Purity Specification

-

HPLC: >97% (Area under curve @ 254 nm).

-

Chloride Content: Titration should match theoretical ~18.6% w/w for mono-HCl salt.

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. The C4-Chlorine is a leaving group that can be displaced by amines, phenols, or thiols to generate diverse libraries of bioactive compounds.

Reaction: Nucleophilic Aromatic Substitution ( )

The electron-deficient nature of the pyridine ring (enhanced by protonation of the nitrogen in the salt form) activates the C4-position for attack by nucleophiles.

Standard Protocol for Derivatization:

-

Mix: this compound HCl (1 eq) + Amine (

, 1.2 eq). -

Base: DIPEA or

(3.0 eq) to neutralize HCl and drive reaction. -

Solvent: NMP, DMF, or n-Butanol.

-

Heat: 80-120°C (Microwave irradiation accelerates this to <30 mins).

Utility Pathway Diagram

Caption: Divergent synthesis pathways utilizing the C4-reactive handle.

Handling & Safety (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Arctom Scientific. (n.d.). CAS 1346544-23-7 | this compound.[3][4][5] Retrieved from

-

RR Scientific. (n.d.). This compound hydrochloride Product Page. Retrieved from

-

Li, A. Y. (n.d.).[6] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from

-

Google Patents. (2015). CN104837818A - Pyridine-2-carboxamide useful as CB2 agonist. Retrieved from

-

Matrix Fine Chemicals. (n.d.). 4-Chloropyridine-3-sulfonamide hydrochloride Data. Retrieved from

Sources

- 1. 4-Chloro-nicotinonitrile | C6H3ClN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound, CasNo.1346544-23-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. cas 1346544-23-7|| where to buy this compound [english.chemenu.com]

- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

Stability of 4-Chloro-3-cyclopropylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-3-cyclopropylpyridine in Modern Drug Discovery

This compound stands as a critical building block in the synthesis of a multitude of pharmaceutical agents. Its unique structural combination of a reactive chloropyridine core and a strained cyclopropyl ring imparts distinct physicochemical properties that are leveraged in the design of novel therapeutics. Understanding the inherent stability of this molecule under various stress conditions is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights and detailed experimental protocols for its assessment.

The pyridine ring, a ubiquitous scaffold in medicinal chemistry, offers a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets. The chloro-substituent at the 4-position serves as a key handle for synthetic elaboration, often through nucleophilic aromatic substitution reactions. The adjacent cyclopropyl group at the 3-position introduces a degree of conformational rigidity and can influence metabolic stability and binding affinity. Given these reactive sites, a thorough understanding of the molecule's degradation pathways is a non-negotiable aspect of its application in drug development.

Core Stability Considerations and Postulated Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, photolytic degradation, and thermal stress. Forced degradation studies are essential to elucidate these potential degradation pathways and to develop robust, stability-indicating analytical methods.[1][2][3]

Hydrolytic Stability: The Vulnerability of the C-Cl Bond

The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon-chlorine bond, making it susceptible to nucleophilic attack by water or hydroxide ions. This is a primary anticipated degradation pathway.

-

Acidic Conditions: Under acidic conditions, protonation of the pyridine nitrogen further activates the ring towards nucleophilic attack. However, the nucleophilicity of water is reduced. The rate of hydrolysis is therefore dependent on the specific pH.

-

Basic Conditions: In basic media, the potent nucleophile, hydroxide ion, can readily displace the chloride to form 4-Hydroxy-3-cyclopropylpyridine. This is often the most significant hydrolytic degradation pathway for chloropyridines.[4]

-

Neutral Conditions: At neutral pH, hydrolysis is expected to be slower than under acidic or basic conditions.

Postulated Hydrolytic Degradation Pathway

Caption: Hydrolysis of the chloro group.

Oxidative Stability: The Role of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, potentially leading to the formation of an N-oxide. Common laboratory oxidants like hydrogen peroxide are used to probe this vulnerability.

Postulated Oxidative Degradation Pathway

Caption: N-oxide formation under oxidative stress.

Photostability: Light-Induced Transformations

Pyridine-containing molecules can be susceptible to photodegradation. While 4-chloropyridine itself does not absorb significantly at wavelengths greater than 290 nm, impurities or the presence of other chromophores in a formulation could sensitize the molecule to photodegradation.[5] The energy from UV or visible light can lead to complex rearrangements and the formation of various photoproducts. Studies on other chloropyridines have shown the formation of hydroxylated and other complex derivatives upon photolysis.[6]

Thermal Stability: Assessing the Limits of Heat Exposure

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. The hydrochloride salt of 4-chloropyridine has a decomposition temperature of over 213°C.[7] Thermal degradation of alkylpyridines can be complex, involving ring opening and fragmentation.[8][9]

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradants and developing a stability-indicating analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 72 hours | 4-Hydroxy-3-cyclopropylpyridine |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60 °C | 2 - 24 hours | 4-Hydroxy-3-cyclopropylpyridine |

| Oxidation | 3% H₂O₂ at room temperature | 24 hours | This compound N-oxide |

| Thermal (Solid) | 80 °C in a calibrated oven | 48 hours | To be determined; potential for complex decomposition products |

| Thermal (Solution) | In a suitable solvent (e.g., 50:50 ACN:H₂O) at 80 °C | 48 hours | To be determined; potential for solvent adducts or hydrolysis |

| Photostability | ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | Variable | To be determined; potential for complex photoproducts |

Step-by-Step Methodology for a Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat in a water bath at 60 °C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep one sample at room temperature and heat another in a water bath at 60 °C.

-

Oxidation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal (Solution): Dilute an aliquot of the stock solution with the solvent and heat in a water bath at 80 °C.

-

Thermal (Solid): Place a known amount of solid this compound in a calibrated oven at 80 °C.

-

Photostability: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24, 48, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Experimental Workflow for Forced Degradation

Caption: Forced degradation study workflow.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[10][11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[12][13][14]

Table 2: Recommended Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of a wide range of polar and non-polar compounds.[12] |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Acidic mobile phase ensures good peak shape for the basic pyridine moiety. Acetonitrile is a common organic modifier.[15] |

| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. (e.g., 10-90% B over 30 min) | A gradient is necessary to separate the parent compound from potentially more polar (e.g., hydroxylated) and less polar degradation products.[13] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 260 nm, determined by UV scan of the parent compound) | Pyridine derivatives typically have strong UV absorbance. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation and Interpretation

The results from the forced degradation studies should be presented in a clear and concise manner. A table summarizing the percentage degradation of this compound under each stress condition, along with the retention times and peak areas of any observed degradation products, is essential.

Table 3: Example Data Summary from a Forced Degradation Study

| Stress Condition | Time (h) | % Assay of this compound | Degradant 1 (RT) | % Area of Degradant 1 | Degradant 2 (RT) | % Area of Degradant 2 |

| Control | 0 | 100.0 | - | - | - | - |

| 0.1 M HCl, 60 °C | 24 | 92.5 | 5.2 min | 7.1 | - | - |

| 0.1 M NaOH, RT | 8 | 85.1 | 5.2 min | 14.5 | - | - |

| 3% H₂O₂, RT | 24 | 95.3 | 8.9 min | 4.2 | - | - |

RT = Retention Time

Conclusion: A Proactive Approach to Stability Assessment

A thorough understanding of the stability of this compound is not merely a regulatory requirement but a fundamental scientific necessity for its successful application in drug development. By proactively investigating its degradation pathways under various stress conditions, researchers can de-risk their development programs, establish appropriate storage and handling procedures, and develop robust analytical methods to ensure the quality and safety of their final products. The insights and protocols provided in this guide serve as a comprehensive framework for undertaking such a critical assessment.

References

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloropyridine. PubChem. Retrieved January 31, 2026, from [Link]

-

[Biodegradation of pyridine under UV irradiation]. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

Chen, Y., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). OUCI. [Link]

-

[Biodegradation of pyridine under UV irradiation]. (2010). PubMed. [Link]

-

den Hertog, H. J., & van der Plas, H. C. (1954). The polymerisation of 4-chloropyridine. ResearchGate. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 31, 2026, from [Link]

-

Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (2014). ResearchGate. [Link]

-

4-Chloropyridine. (2018). SIELC Technologies. [Link]

-

Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). National Institutes of Health. [Link]

-

Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (2012). PubMed. [Link]

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017). PubMed. [Link]

-

Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI. [Link]

-

Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. (2009). SpringerLink. [Link]

-

Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (2024). Acta Pharmaceutica Sciencia. [Link]

-

Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher. [Link]

-

MS spectra of the metabolites during the degradation of TCP by strain... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 31, 2026, from [Link]

-

Stadler, R. H., et al. (2002). Alkylpyridiniums. 1. Formation in model systems via thermal degradation of trigonelline. Journal of Agricultural and Food Chemistry, 50(5), 1200-1206. [Link]

-

Anjali, R., et al. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. The Journal of Physical Chemistry C, 116(2), 1648-1654. [Link]

-

Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. (2024). ResearchGate. [Link]

-

UV photolysis for accelerating pyridine biodegradation. (2013). PubMed. [Link]

- Method for synthesizing 4-chloro-pyridine. (2013).

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Chromatography Online. [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 31, 2026, from [Link]

-

Kinetics of the Thermal Decomposition of Pyridine. (1970). ScholarWorks at WMU. [Link]

-

(PDF) STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH. (2012). ResearchGate. [Link]

-

Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. (2024). PubMed. [Link]

-

(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2022). ResearchGate. [Link]

-

Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2016). ResearchGate. [Link]

-

Stability Indicating Assay Method. (2023). IJCRT.org. [Link]

-

Thermal degradation of poly(vinylpyridine)s. (2009). ResearchGate. [Link]

-

Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. (2021). RSC Publishing. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. biomedres.us [biomedres.us]

- 3. biopharminternational.com [biopharminternational.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Alkylpyridiniums. 1. Formation in model systems via thermal degradation of trigonelline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. medipol.edu.tr [medipol.edu.tr]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. 4-Chloropyridine | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-Chloro-3-cyclopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines represent a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a multitude of approved therapeutic agents.[1][2] The introduction of specific substituents, such as halogens and strained ring systems, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement.[3][4] This guide presents a comprehensive theoretical framework for the investigation of 4-Chloro-3-cyclopropylpyridine, a novel scaffold with significant potential in drug discovery. As a Senior Application Scientist, the following sections outline a robust, multi-faceted computational workflow designed to thoroughly characterize this molecule's electronic structure, reactivity, and potential as a pharmacologically active agent. The methodologies described herein are designed to be self-validating, providing a logical and efficient pathway from initial in silico characterization to targeted experimental validation.

Introduction: The Rationale for this compound in Drug Discovery

The pyridine ring is a privileged scaffold in pharmaceutical development due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The strategic placement of substituents is a key strategy in lead optimization. The chlorine atom at the 4-position of the pyridine ring is an interesting feature; it is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and serve as a handle for further synthetic modification through nucleophilic aromatic substitution.[1] Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing membrane permeability and metabolic stability.[4]

The cyclopropyl moiety at the 3-position is also of significant interest. This strained three-membered ring can act as a "bioisostere" for a phenyl group or a double bond, while introducing a unique three-dimensional character. Its conformational rigidity can help in locking in a bioactive conformation, potentially leading to higher target affinity and selectivity. The combination of these two substituents on a pyridine core presents a unique chemical entity with unexplored potential.

This guide will provide a detailed roadmap for the theoretical and computational investigation of this compound, laying the groundwork for its potential development as a novel therapeutic agent.

Theoretical Methodology for Structural and Electronic Characterization

A foundational understanding of a molecule's three-dimensional structure and electronic properties is paramount. The following computational approaches provide a robust framework for this initial characterization.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, a DFT approach will be instrumental in determining its ground-state geometry, electronic properties, and vibrational frequencies.

Experimental Protocol: DFT Calculations

-

Initial Structure Generation: A 2D sketch of this compound is created in a molecular editor and converted to a 3D structure.

-

Geometry Optimization: The initial 3D structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: From the optimized geometry, key electronic properties are calculated:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Data Presentation: Predicted Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (To be calculated) | Relates to the ability to donate electrons. |

| LUMO Energy | (To be calculated) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (To be calculated) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | (To be calculated) | Influences solubility and intermolecular interactions. |

| NBO Charges | (To be calculated) | Provides insight into the charge distribution on each atom. |

Visualization: DFT Workflow

Caption: Workflow for DFT-based characterization.

Predicting Reactivity and Metabolic Fate

Understanding how this compound might react in a biological system is crucial for drug development. Computational methods can provide valuable insights into its reactivity and potential metabolic pathways.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are derived from conceptual DFT and are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. This analysis can help anticipate potential reactions with biological nucleophiles or electrophiles.

Experimental Protocol: Fukui Function Calculation

-

Single-Point Energy Calculations: Perform single-point energy calculations for the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) states of the optimized this compound structure using the same DFT functional and basis set.

-

Electron Density Calculation: Calculate the electron density for each of the three states.

-

Fukui Function Calculation: The Fukui functions are then calculated based on the differences in electron densities.

-

f+(r): For nucleophilic attack (predicts where an electron will be added).

-

f-(r): For electrophilic attack (predicts where an electron will be removed).

-

f0(r): For radical attack.

-

In Silico Prediction of Metabolism

The cytochrome P450 (CYP) family of enzymes is primarily responsible for the metabolism of most drugs. Predicting which sites on this compound are most susceptible to CYP-mediated oxidation is a critical step in assessing its potential metabolic stability and identifying potential metabolites.

Experimental Protocol: Metabolism Prediction

-

Utilize Metabolism Prediction Software: Employ specialized software (e.g., Schrödinger's ADME/Tox suite, StarDrop's P450 metabolism models) that use a combination of ligand-based and structure-based methods to predict sites of metabolism.

-

Input Optimized Structure: The DFT-optimized structure of this compound is used as the input.

-

Analyze Predicted Sites: The software will output a ranked list of atoms most likely to be metabolized, along with the predicted metabolic reaction (e.g., hydroxylation, N-oxidation).

Visualization: Potential Metabolic Pathways

Caption: Predicted metabolic pathways for the title compound.

Application in Drug Design: Pharmacophore Modeling and Virtual Screening

Once the intrinsic properties of this compound are understood, its potential as a scaffold for targeted drug design can be explored.

Pharmacophore Hypothesis Generation

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. A hypothetical pharmacophore can be generated based on the structure of this compound to guide the search for potential protein targets.

Experimental Protocol: Pharmacophore Generation

-

Feature Identification: Identify the key chemical features of the molecule:

-

Hydrogen Bond Acceptor (the pyridine nitrogen).

-

Aromatic Ring (the pyridine ring).

-

Hydrophobic Feature (the cyclopropyl group).

-

Halogen Bond Donor (the chlorine atom).

-

-

3D Arrangement: The 3D arrangement of these features is defined based on the optimized geometry of the molecule.

-

Pharmacophore Model Building: Use software like MOE, Discovery Studio, or LigandScout to build a 3D pharmacophore model that incorporates these features and their spatial relationships.

Visualization: Hypothetical Pharmacophore Model

Caption: A hypothetical 3D pharmacophore model.

Proposed Experimental Validation

The theoretical predictions made in the preceding sections must be validated through rigorous experimental work. The following experiments are proposed to confirm the in silico findings.

-

Spectroscopic Analysis:

-

Structural Analysis:

-

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles, for direct comparison with the DFT-optimized geometry.[6]

-

-

Metabolic Stability Assays:

-

In Vitro Incubation with Liver Microsomes: To identify the actual metabolites formed and determine the rate of metabolism, which can be compared with the in silico predictions.

-

Conclusion

The theoretical and computational framework outlined in this guide provides a comprehensive and efficient pathway for the initial characterization and assessment of this compound as a potential scaffold for drug discovery. By systematically evaluating its structural, electronic, and reactive properties, researchers can make informed decisions about its progression into further synthetic and biological studies. This multi-pillar approach, combining quantum mechanics, molecular modeling, and predictive toxicology, exemplifies a modern, rational approach to drug design, ultimately accelerating the discovery of novel therapeutic agents.

References

- Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed -

- 4-Chloro-3-cyanopyridine Manufacturer & Supplier China - Pipzine Chemicals -

- Exploring 4-Chloro-3-Pyridinesulfonamide: Properties and Applic

- Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis -

- Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine -

- Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent - ResearchG

- 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed -

- Breakthrough in click chemistry: Innovative method revolutionizes drug development -

- 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) -

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry -

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI -

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry -

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central -

- 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem -

- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)

- (PDF)

- Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 6. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-Chloro-3-cyclopropylpyridine: A Detailed Guide for Medicinal and Process Chemistry

Introduction: The Significance of the 4-Chloro-3-cyclopropylpyridine Scaffold

The this compound moiety is a key structural motif present in a variety of biologically active compounds and serves as a versatile building block in the synthesis of pharmaceutical agents and agrochemicals. The unique combination of a chlorinated pyridine ring and a cyclopropyl group imparts specific physicochemical properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, starting from the readily available starting material, pyridine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

Strategic Approach: A Multi-Step Synthesis from Pyridine

The synthesis of this compound from pyridine is best approached through a multi-step sequence that allows for precise control over the introduction of substituents onto the pyridine ring. The chosen strategy involves an initial chlorination of pyridine at the 4-position, followed by a regioselective bromination at the 3-position. The final key step is a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl group. This route is favored due to the commercial availability of the starting materials and the high-yielding and well-documented nature of each transformation.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic route from pyridine to this compound.

Part 1: Synthesis of 4-Chloropyridine

The initial step involves the direct chlorination of pyridine. While several chlorinating agents can be employed, the use of phosphorus pentachloride in a suitable solvent provides a reliable method for obtaining 4-chloropyridine hydrochloride, which can then be neutralized to afford the free base.

Protocol 1: Chlorination of Pyridine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Anhydrous Pyridine | 79.10 | 100 g | 1.26 |

| Phosphorus Pentachloride (PCl₅) | 208.24 | 263 g | 1.26 |

| Chlorobenzene | 112.56 | 500 mL | - |

| n-Butanol | 74.12 | As needed | - |

| Sodium Hydroxide (aq. solution) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous pyridine (100 g, 1.26 mol) and chlorobenzene (500 mL).

-

Cool the mixture in an ice-water bath.

-

Slowly add phosphorus pentachloride (263 g, 1.26 mol) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 30°C.[1]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70-75°C for 5 hours.[1] The color of the reaction mixture will gradually darken.

-

Cool the reaction mixture to room temperature and then to approximately 10°C in an ice bath.

-

Slowly and carefully quench the reaction by adding water.

-

Separate the aqueous layer and wash the organic layer with water.

-

To isolate the product as the hydrochloride salt, the residue can be treated with n-butanol and stirred to induce precipitation. The solid can then be filtered, washed with a small amount of cold n-butanol, and dried to yield 4-chloropyridine hydrochloride.[1]

-

For the free base, carefully neutralize the aqueous layer with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyridine.

Expected Yield: Approximately 60-70%.

Part 2: Synthesis of 3-Bromo-4-chloropyridine

The regioselective bromination of 4-chloropyridine at the 3-position is the next critical step. This can be achieved using bromine in the presence of a Lewis acid catalyst.

Protocol 2: Bromination of 4-Chloropyridine

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Chloropyridine | 113.55 | 50 g | 0.44 |

| Bromine (Br₂) | 159.81 | 77.3 g (24.8 mL) | 0.48 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 64 g | 0.48 |

| Dichloromethane | 84.93 | 300 mL | - |

| Sodium Thiosulfate (aq. solution) | 158.11 | As needed | - |

| Sodium Bicarbonate (aq. solution) | 84.01 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, dissolve 4-chloropyridine (50 g, 0.44 mol) in dichloromethane (300 mL).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (64 g, 0.48 mol) portion-wise, keeping the temperature below 10°C.

-

Slowly add bromine (77.3 g, 0.48 mol) dropwise via the dropping funnel over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to afford 3-bromo-4-chloropyridine.

Expected Yield: Approximately 70-80%.

Part 3: Synthesis of this compound via Suzuki-Miyaura Coupling

The final step is the introduction of the cyclopropyl group at the 3-position via a Suzuki-Miyaura cross-coupling reaction. This reaction utilizes a palladium catalyst to couple the 3-bromo-4-chloropyridine with cyclopropylboronic acid. The bromine at the 3-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 4-position, allowing for selective functionalization.[2][3]

Protocol 3: Suzuki-Miyaura Coupling

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3-Bromo-4-chloropyridine | 192.45 | 20 g | 0.104 |

| Cyclopropylboronic Acid | 85.90 | 10.7 g | 0.125 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 1.2 g | 0.00104 (1 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 43.1 g | 0.312 |

| Toluene | 92.14 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 3-bromo-4-chloropyridine (20 g, 0.104 mol), cyclopropylboronic acid (10.7 g, 0.125 mol), and potassium carbonate (43.1 g, 0.312 mol).

-

Add toluene (200 mL) and water (50 mL) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1 mol%) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90°C) and stir vigorously for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Expected Yield: Approximately 80-90%.

Mechanism in Focus: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-4-chloropyridine) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (cyclopropylboronic acid), activated by a base, transfers the cyclopropyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Conclusion

The synthetic route detailed in this application note provides a robust and efficient method for the preparation of this compound from pyridine. By following these protocols, researchers and drug development professionals can reliably access this valuable building block for their synthetic endeavors. The strategic use of a chlorination, bromination, and subsequent Suzuki-Miyaura coupling ensures high regioselectivity and good overall yields, making this a practical approach for both laboratory-scale synthesis and potential scale-up operations.

References

- Shanghai Synches Co. Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.

-

Shanghai Synches Co. Ltd. (2013). Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

-

Advanced Organic Synthesis. (n.d.). Leveraging 3-Bromo-4-chloropyridine. [Link]

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

The Synthetic Chemist's Guide to Cross-Coupling with 4-Chloro-3-cyclopropylpyridine

Introduction: Unlocking a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine core remains a cornerstone scaffold. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active molecules. The introduction of a cyclopropyl group, a small, strained ring, imparts significant and often beneficial changes to a molecule's physicochemical properties. It can enhance metabolic stability, improve potency by enforcing a specific conformation, and increase lipophilicity.

4-Chloro-3-cyclopropylpyridine emerges as a highly valuable and versatile building block, combining these two key features. The chlorine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, providing a robust platform for the synthesis of diverse libraries of substituted 3-cyclopropylpyridine derivatives. This guide provides detailed application notes and field-proven protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific substrate. The methodologies herein are designed to be reliable and adaptable for researchers engaged in discovery and process chemistry.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1] For this compound, this reaction provides a direct route to 4-aryl- and 4-heteroaryl-3-cyclopropylpyridines, which are key intermediates in the synthesis of pharmaceuticals.

Mechanistic Considerations & Strategic Choices

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]

-

Catalyst & Ligand Selection: The C-Cl bond in this compound is relatively unreactive compared to its bromide or iodide counterparts.[3] Therefore, the choice of a highly active catalyst system is paramount. Electron-rich, bulky phosphine ligands are essential to promote the challenging oxidative addition step and facilitate reductive elimination. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have proven to be exceptionally effective for coupling aryl chlorides.[1] The use of pre-formed palladium catalysts or in situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is common practice.

-

Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[4] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane or polar aprotic solvents such as DMF, often with the addition of water, are typically employed to ensure the solubility of all reaction components, particularly the inorganic base.

Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-3-cyclopropylpyridine

This protocol is a representative example adapted from established procedures for coupling aryl chlorides.

Materials:

-

This compound (1.0 mmol, 153.6 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry Schlenk tube or microwave vial, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Seal the vessel and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors to the active Pd(0) species. Stable and easy to handle. |

| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for activating the C-Cl bond.[1] |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases required to form the active boronate species for transmetalation. |

| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O | The aqueous mixture aids in dissolving the inorganic base and facilitates the reaction. |

| Temperature | 90 - 110 °C | Elevated temperatures are necessary to overcome the activation energy of the C-Cl oxidative addition. |

II. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[5] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. For this compound, this transformation opens the door to a wide range of 4-amino-3-cyclopropylpyridine derivatives.

Mechanistic Considerations & Strategic Choices

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[5]

-

Catalyst & Ligand Selection: As with Suzuki coupling, activating the C-Cl bond is the primary challenge. The Buchwald group has developed generations of highly effective ligands specifically for this purpose.[6] Sterically hindered, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[6] Josiphos-type ligands have also shown high efficacy, even for coupling ammonia equivalents.[7] Pre-formed G3 or G4 Buchwald precatalysts offer convenience and high reactivity.

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] The choice of solvent is typically a non-polar, high-boiling solvent like toluene or 1,4-dioxane to accommodate the required reaction temperatures.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-phenyl-(3-cyclopropylpyridin-4-yl)amine

This protocol is a general method that can be adapted for various primary and secondary amines.

Materials:

-

This compound (1.0 mmol, 153.6 mg)

-

Aniline (1.2 mmol, 111.7 mg, 109 µL)

-

Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

-

XPhos (0.036 mmol, 17.2 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Toluene (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox, charge a dry Schlenk tube or microwave vial with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and a stir bar.

-

Add the toluene, followed by the aniline.

-

Seal the vessel, remove from the glovebox, and place in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors. |

| Ligand | XPhos, RuPhos, Josiphos | Highly active, sterically demanding ligands are required to facilitate C-Cl bond activation and prevent β-hydride elimination.[6][7] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner.[8] |

| Solvent | Toluene, Dioxane, CPME | High-boiling, non-polar aprotic solvents are standard. |

| Temperature | 100 - 120 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition step. |

III. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is of immense value in medicinal chemistry for introducing linear, rigid alkyne linkers into molecules, which can serve as handles for further functionalization (e.g., via click chemistry) or as key structural elements themselves.[10]

Mechanistic Considerations & Strategic Choices

The classical Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper co-catalyst cycle.[11] The copper(I) species reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.

-

Catalyst System: The standard system employs a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[11]

-

Copper-Free Variants: Concerns over copper toxicity in pharmaceutical intermediates and difficulties in its removal have led to the development of copper-free Sonogashira protocols.[12][13] These methods typically require a stronger base (e.g., Cs₂CO₃, K₂CO₃) and sometimes a more specialized ligand system to facilitate the direct reaction of the palladium complex with the alkyne.[9]

-